

The Discovery and Synthesis of Erythorbic Acid: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), has carved a significant niche in various industries, primarily as a highly effective antioxidant. Its history is intertwined with the quest to understand and synthesize Vitamin C, leading to its discovery in the 1930s. This technical guide provides a comprehensive exploration of the history, discovery, and chemical synthesis of erythorbic acid. It details the pioneering work of its discoverers, outlines modern industrial production methods, and presents key quantitative data on its physicochemical properties and biological activities. Detailed experimental protocols for its synthesis are provided, alongside visual representations of synthetic pathways and its mechanism of action in enhancing non-heme iron absorption, to offer researchers and drug development professionals a thorough understanding of this important molecule.

Introduction

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a C5 epimer of ascorbic acid. While it shares the same molecular formula and connectivity as ascorbic acid, the spatial arrangement of the hydroxyl group at the fifth carbon is different. This seemingly minor structural variance has profound implications for its biological activity, most notably its significantly reduced Vitamin C activity compared to L-ascorbic acid. However, its potent antioxidant properties, which are comparable and in some cases superior to those of ascorbic acid, have made it a valuable additive in the food and pharmaceutical industries. This guide



delves into the historical context of its discovery and the evolution of its synthesis from laboratory-scale preparations to large-scale industrial production.

History and Discovery

The journey to uncover erythorbic acid began in the fervent scientific climate of the early 20th century, a period marked by intense research into vitamins and their roles in human health. The isolation and structural elucidation of ascorbic acid as the anti-scorbutic factor (Vitamin C) spurred chemists to develop synthetic routes for its production.

In 1933, the German chemists Kurt Maurer and Bruno Schiedt were the first to synthesize erythorbic acid.[1] Their work, driven by the goal of producing ascorbic acid analogs, resulted in the creation of this novel stereoisomer. Initially referred to as isoascorbic acid, their discovery highlighted the critical role of stereochemistry in biological function, as this new compound exhibited only about 1/20th the Vitamin C activity of natural L-ascorbic acid.[2] Despite its limited vitamin activity, its strong reducing and antioxidant properties were quickly recognized, paving the way for its commercial use.

Chemical Synthesis and Industrial Production

The synthesis of erythorbic acid has evolved from early laboratory methods to efficient industrial processes. The two primary routes for its large-scale production are microbial fermentation and chemical synthesis.

Fermentation Process

An early and still utilized method for producing erythorbic acid involves the fermentation of glucose by specific strains of fungi, particularly of the Penicillium genus.[3] This biotechnological approach offers a direct conversion of glucose to a precursor that is then lactonized to form erythorbic acid.

- 1. Culture Preparation: A suitable strain of Penicillium is cultured on a potato dextrose agar (PDA) medium.
- 2. Fermentation Medium: A fermentation medium is prepared containing glucose (as a carbon source), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts. The pH of the medium is adjusted to a range of 5.0-6.0.



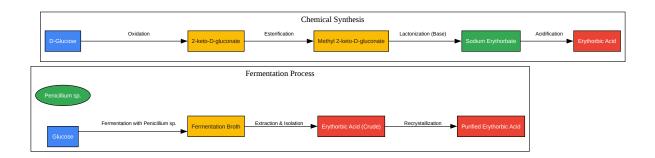
- 3. Inoculation and Fermentation: The fermentation medium is inoculated with the Penicillium culture and incubated at 25-30°C with continuous agitation and aeration for 5-7 days.
- 4. Isolation and Purification:
- The fungal biomass is removed from the fermentation broth by filtration or centrifugation.
- The resulting supernatant, containing erythorbic acid, is then acidified.
- The erythorbic acid is extracted from the aqueous solution using a suitable organic solvent.
- The solvent is evaporated under reduced pressure to yield crude erythorbic acid.
- Further purification is achieved through recrystallization from a solvent such as a waterethanol mixture.

Chemical Synthesis

The modern industrial production of erythorbic acid often employs a chemical synthesis pathway that mirrors the Reichstein process used for ascorbic acid, but with a different stereochemical starting material. A common method involves the reaction of methyl 2-keto-D-gluconate with a base.[3][4]

- 1. Starting Material: The process begins with D-glucose, which is oxidized to calcium 2-keto-D-gluconate through fermentation by Pseudomonas species.
- 2. Esterification: The calcium 2-keto-D-gluconate is then converted to methyl 2-keto-D-gluconate via esterification with methanol in the presence of an acid catalyst.
- 3. Lactonization: The methyl 2-keto-D-gluconate is treated with a base, such as sodium methoxide in methanol. This promotes an intramolecular cyclization (lactonization) to form the sodium salt of erythorbic acid.
- 4. Acidification and Isolation: The sodium erythorbate solution is then acidified with a strong acid, such as sulfuric acid, to precipitate erythorbic acid. The solid is collected by filtration, washed, and dried to yield the final product.





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Fig. 1: Comparative workflows of erythorbic acid production.

Quantitative Data Physicochemical Properties

The following table summarizes key physicochemical properties of erythorbic acid.

Property	Value	Reference
Molecular Formula	C6H8O6	[4]
Molecular Weight	176.12 g/mol	[4]
Melting Point	169-172 °C (decomposes)	[5]
Solubility in Water	40 g/100 mL at 25 °C	[5]
Specific Rotation ([\alpha] ²⁵ _D)	-16.5° to -18.0°	[6]
Appearance	White to slightly yellow crystalline solid	[5]



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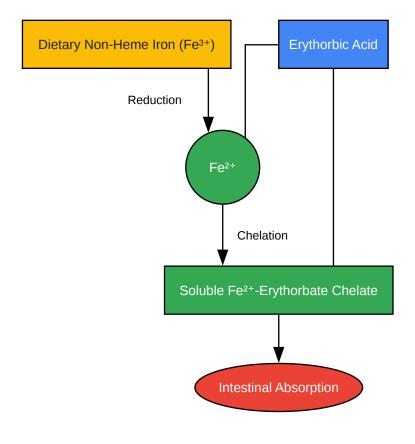
Biological Activity: Enhancement of Non-Heme Iron Absorption

Erythorbic acid is a potent enhancer of non-heme iron absorption, a property it shares with ascorbic acid. This effect is attributed to its ability to reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) and to form a soluble chelate with iron that remains available for absorption in the alkaline environment of the small intestine. A clinical study directly compared the efficacy of erythorbic acid and ascorbic acid in enhancing iron absorption from a fortified cereal meal.

Enhancer	Molar Ratio (Enhancer:Iron)	Fold Increase in Iron Absorption	Reference
Erythorbic Acid	2:1	2.6	[1]
Erythorbic Acid	4:1	4.6	[1]
Ascorbic Acid	4:1	2.9	[1]

At a molar ratio of 4:1, erythorbic acid was found to be 1.6 times more potent than ascorbic acid in enhancing non-heme iron absorption.[1]





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Fig. 2: Mechanism of non-heme iron absorption enhancement.

Conclusion

Since its initial synthesis by Maurer and Schiedt in 1933, erythorbic acid has become a commercially significant compound, valued for its potent antioxidant capabilities. While its discovery was a byproduct of the race to synthesize Vitamin C, its unique properties have secured its place in the food and pharmaceutical industries. The development of efficient fermentation and chemical synthesis routes has enabled its widespread application. For researchers and professionals in drug development, a thorough understanding of its history, synthesis, and biological activities, particularly its notable role in enhancing iron bioavailability, is crucial for leveraging its full potential in future applications. The detailed protocols and data presented in this guide offer a solid foundation for further investigation and innovation.

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